4-Methoxy-2-methylbutan-2-ol

説明

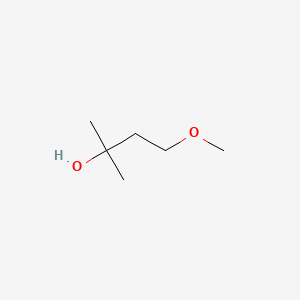

Its structure features:

- A hydroxyl group (-OH) on the second carbon.

- A methyl group (-CH₃) branching from the same carbon as the hydroxyl.

- A methoxy group (-OCH₃) at the terminal carbon (C4).

This compound is structurally analogous to derivatives reported in the evidence, such as 4-((tert-butyldimethylsilyl)oxy)-2-methylbutan-2-ol () and 4-methoxy-2-methylbutane-2-thiol (). While direct synthesis data for 4-Methoxy-2-methylbutan-2-ol are absent, similar compounds are synthesized via etherification or silylation of diols (e.g., 3-methyl-1,3-butanediol). Potential applications include use as a solvent, intermediate in organic synthesis, or stabilizing agent, though specific uses require further validation.

特性

CAS番号 |

27557-84-2 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

4-methoxy-2-methylbutan-2-ol |

InChI |

InChI=1S/C6H14O2/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3 |

InChIキー |

LHUPIZXVJQEKCY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCOC)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylbutan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-butanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product.

Industrial Production Methods

In an industrial setting, this compound is typically produced through a continuous process involving the catalytic reaction of 2-methyl-2-butanol with methanol. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques.

化学反応の分析

Types of Reactions

4-Methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alkanes or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes or other reduced compounds.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

4-Methoxy-2-methylbutan-2-ol has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 4-Methoxy-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The methoxy group can donate electron density through resonance, affecting the reactivity of the compound. These properties enable it to act as a versatile reagent in chemical reactions and influence biological systems.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-Methoxy-2-methylbutan-2-ol with analogs from the evidence, focusing on functional groups, synthesis, and properties:

Key Findings from Comparisons:

Functional Group Impact on Reactivity :

- The methoxy group in the target compound enhances solubility in polar solvents compared to the silyl ether ().

- Thiol analogs () exhibit higher acidity and distinct reactivity (e.g., disulfide formation), unlike the alcohol or ether derivatives.

Synthetic Strategies :

- Silylation () and photocycloaddition () are common for introducing protective groups or complex substituents.

- Methoxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution.

Safety Considerations :

- Alcohols and thiols () pose risks of skin/eye irritation and respiratory toxicity.

- Silyl ethers () require careful handling to avoid hydrolysis but are generally less hazardous.

Applications :

生物活性

4-Methoxy-2-methylbutan-2-ol, also known as 4-Methoxy-2-methyl-2-butanol, is a branched-chain alcohol with potential applications in various fields, including pharmaceuticals and agriculture. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H14O2. It features a methoxy group (-OCH3) and a branched alkyl structure that contributes to its unique properties.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may enhance the expression of neurotrophic factors, supporting neuronal health.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membrane integrity or interfering with metabolic pathways essential for bacterial survival.

3. Plant Growth Promotion

In agricultural contexts, this compound has been studied for its role in enhancing plant growth and resistance to pathogens. It appears to stimulate defense mechanisms in plants, making them more resilient to fungal infections.

The biological activities of this compound can be attributed to its structural features:

Neuroprotective Mechanism: The compound may modulate signaling pathways associated with neuronal survival and apoptosis, thereby protecting against neurodegeneration.

Antimicrobial Action: Its ability to penetrate bacterial cell walls and disrupt essential cellular functions leads to bacterial cell death.

Plant Defense Induction: The compound likely activates defense-related genes and enhances the production of secondary metabolites that confer resistance against pathogens.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C6H14O2 | Methoxy group; branched structure | Neuroprotective, antimicrobial, plant growth promotion |

| 1-Amino-4-methoxy-2-methylbutan-2-ol | C6H15NO | Amino group; chiral | Neuroprotective, potential pharmaceutical applications |

| 3-Amino-4-methoxy-butan-1-ol | C5H13NO | Different positioning of amino group | Potential neuroactivity |

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotection Study: A study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Antimicrobial Efficacy: Research indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Agricultural Application: Field trials showed that application of this compound enhanced growth rates in tomato plants and increased their resistance to fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。